molecular formula C13H20FN5 B11743442 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11743442
M. Wt: 265.33 g/mol
InChI Key: DGQQAGKEHWAZRK-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound characterized by its unique structure, which includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and fluoroethyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or bromine are used under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-chloroethyl)-4-methyl-1H-pyrazol-3-amine
  • N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-bromoethyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

Compared to its analogs, N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine exhibits unique properties due to the presence of the fluoroethyl group. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H20FN5/c1-4-19-12(10(2)7-16-19)8-15-13-11(3)9-18(17-13)6-5-14/h7,9H,4-6,8H2,1-3H3,(H,15,17)

InChI Key

DGQQAGKEHWAZRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)CCF

Origin of Product

United States

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